1-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid
Overview
Description
1-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C19H21N3O5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.14812078 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Insecticidal Applications
Pyridine derivatives, including those structurally related to the chemical , have been investigated for their insecticidal properties. A study synthesized several pyridine derivatives and tested them against the cowpea aphid, Aphis craccivora Koch. One compound exhibited insecticidal activity approximately 4-fold that of acetamiprid, a commonly used insecticide, indicating the potential of pyridine derivatives in pest control strategies (Bakhite, E. A., Abd-Ella, Aly A., El-Sayed, M., & Abdel-Raheem, S. A., 2014).
Coordination Polymers
Coordination polymers derived from pyridine and its analogs, including pyridazinyl compounds, have been synthesized in the presence of various metal ions. These polymers exhibit different structural dimensions and potential applications in material science due to their unique properties. For instance, reactions involving pyridine-2,4,6-tricarboxylic acid with different metals resulted in coordination polymers with varying structures, suggesting the versatility of pyridine derivatives in forming functional materials (Das, Madhab C., Ghosh, S., Sañudo, E., & Bharadwaj, P., 2009).
Pharmaceutical Intermediates
Compounds structurally related to "1-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid" serve as key intermediates in synthesizing pharmacologically active molecules. For example, derivatives of pyridine have been utilized in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data for one such intermediate indicates its importance in pharmaceutical manufacturing processes (Wang, Qing, Suo, Zili, Zhang, Yong, Hou, Quan, & Li, Hui, 2017).
Properties
IUPAC Name |
1-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-27-15-4-2-13(3-5-15)16-6-7-17(23)22(20-16)12-18(24)21-10-8-14(9-11-21)19(25)26/h2-7,14H,8-12H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMDFRFAKGYQDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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